molecular formula C16H13N5S2 B5846409 2-(((4-methyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)methyl)benzo[d]thiazole

2-(((4-methyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)methyl)benzo[d]thiazole

Cat. No.: B5846409
M. Wt: 339.4 g/mol
InChI Key: KKEUXIBJGFLMMP-UHFFFAOYSA-N
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Description

2-(((4-methyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)methyl)benzo[d]thiazole is a complex organic compound that features a benzo[d]thiazole core linked to a triazole ring via a thioether bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(((4-methyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)methyl)benzo[d]thiazole typically involves multi-step organic reactionsThe thioether linkage is then formed by reacting the intermediate with a suitable thiol reagent under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to scale up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions

2-(((4-methyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)methyl)benzo[d]thiazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thioether group yields sulfoxides or sulfones, while reduction of nitro groups yields amines .

Scientific Research Applications

2-(((4-methyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)methyl)benzo[d]thiazole has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(((4-methyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)methyl)benzo[d]thiazole is unique due to its specific combination of a benzo[d]thiazole core and a triazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

2-[(4-methyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanylmethyl]-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N5S2/c1-21-15(11-5-4-8-17-9-11)19-20-16(21)22-10-14-18-12-6-2-3-7-13(12)23-14/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKEUXIBJGFLMMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=C1SCC2=NC3=CC=CC=C3S2)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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